molecular formula C14H16N2O5S B2944622 2-(3-morpholino-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 899757-08-5

2-(3-morpholino-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B2944622
CAS No.: 899757-08-5
M. Wt: 324.35
InChI Key: HXSWUZSCUARRFR-UHFFFAOYSA-N
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Description

This compound features a benzo[d]isothiazol-3(2H)-one 1,1-dioxide core substituted with a 3-morpholino-3-oxopropyl chain.

Properties

IUPAC Name

2-(3-morpholin-4-yl-3-oxopropyl)-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S/c17-13(15-7-9-21-10-8-15)5-6-16-14(18)11-3-1-2-4-12(11)22(16,19)20/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSWUZSCUARRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Morpholine derivatives have been found to inhibit tyrosine kinases such asHER-2 , EGFR , and ErbB-4 . These proteins play crucial roles in cell growth and proliferation, making them potential targets for cancer therapies.

Mode of Action

Morpholine derivatives have been reported to act as irreversible inhibitors of tyrosine kinases. This suggests that the compound may bind to these enzymes and modify them in a way that permanently deactivates their catalytic activity.

Biological Activity

The compound 2-(3-morpholino-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in anti-cancer and anti-inflammatory contexts. This article reviews its biological activity, synthesizing findings from various studies and reports.

Chemical Structure and Properties

This compound features a benzo[d]isothiazole core with a morpholino substituent, which is critical for its biological activity. The structural formula can be represented as follows:

C14H16N2O3S\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

Anti-Cancer Activity

Research indicates that This compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its ability to inhibit the proliferation of solid tumor cells, with varying efficacy depending on the specific cancer type. The compound's mechanism appears to involve the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in cancer progression and inflammation .

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)20Inhibition of cell cycle progression
A549 (Lung)25Modulation of cytokine release

Anti-Inflammatory Activity

In addition to its anti-cancer properties, this compound has demonstrated anti-inflammatory effects. It has been shown to reduce the levels of inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases. The compound's ability to modulate cytokine production positions it as a candidate for further therapeutic exploration in inflammatory conditions .

Case Studies

Several studies have documented the biological activities of similar compounds within the same chemical class:

  • Study on Benzoxazepine Derivatives : A study evaluated various derivatives of benzoxazepines, noting their anti-cancer and anti-inflammatory properties. It was found that modifications in the molecular structure could enhance or diminish these activities .
  • Clinical Relevance : A patent described compounds that inhibit kinase receptors related to cancer signaling pathways, indicating that structural analogs could be developed based on the morpholino framework seen in our compound .

Synthesis and Structural Modifications

The synthesis of This compound typically involves multi-step organic reactions that incorporate morpholine derivatives. Modifications to the core structure can lead to variations in biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design.

Table 2: Synthetic Pathways for Related Compounds

Compound NameSynthetic Methodology
N-(3-Morpholino-3-oxopropyl)phthalimideCyclization followed by functionalization
Benzoxazepine DerivativesMulti-step synthesis involving condensation

Comparison with Similar Compounds

Physicochemical Properties

Compound Name Substituent Melting Point (°C) Yield (%) Key Structural Feature
Target Compound 3-Morpholino-3-oxopropyl N/A* N/A* Morpholino carbonyl chain
2-(5-(2-Fluorobenzylamino)pentyl)- analog 2-Fluorobenzylamino 87 20 Fluorinated aromatic amine
2-(4-(Methylthio)butyl)- analog Methylthio 57.4–57.8 56 Thioether side chain
Ipsapirone 4-(Pyrimidin-2-yl)piperazinyl N/A 98% (reported) Piperazine-pyrimidine group
2-(3-Chlorobenzylamino)pentyl- analog 3-Chlorobenzylamino N/A 50 Chlorinated aromatic amine

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : Longer alkyl chains (e.g., hexyl vs. pentyl) correlate with higher yields and possibly enhanced lipophilicity . Halogen substituents (e.g., 3-chloro in ) may improve target selectivity but reduce synthetic efficiency.
  • Synthetic Advancements: Microwave-assisted methods enable rapid access to complex derivatives (e.g., azetidinone-fused compounds) with moderate-to-high yields , though the target compound’s synthesis may require optimization for morpholino incorporation.
  • Pharmacological Diversity: Ipsapirone’s piperazinyl group and the target compound’s morpholino group highlight the role of heterocyclic amines in modulating CNS activity, though specific data for the latter remains unexplored in the evidence.

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